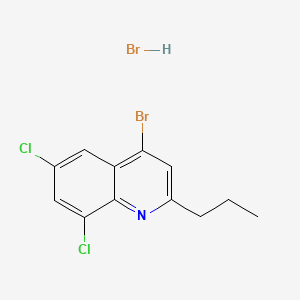

![molecular formula C7H7BrN2O B599112 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine CAS No. 1203499-19-7](/img/structure/B599112.png)

8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

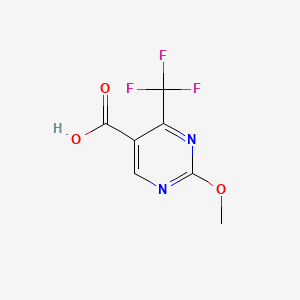

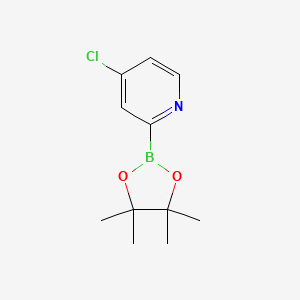

8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is a heterocyclic compound with the empirical formula C7H7BrN2O . It is a member of the pyrido[3,4-b][1,4]oxazine family, characterized by its fused ring system containing a pyridine and an oxazine ring. The bromine atom at position 8 contributes to its chemical properties and reactivity .

Synthesis Analysis

The synthesis of this compound involves various methods, including cyclization reactions, halogenation, and heterocyclic chemistry. Researchers have explored both traditional and novel synthetic routes to access this compound. These methods often utilize starting materials such as pyridines, oxazines, and brominated precursors. Detailed synthetic protocols can be found in the literature .

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring system, where the pyridine and oxazine rings are fused together. The bromine atom is attached to the pyridine ring at position 8. The compound’s three-dimensional arrangement and stereochemistry play a crucial role in its biological activity and interactions with other molecules .

Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound in various chemical reactions. These include substitution reactions, cyclizations, and transformations of functional groups. The presence of the bromine atom makes it amenable to nucleophilic and electrophilic reactions. Specific examples of reactions involving this compound can be found in the literature .

科学的研究の応用

Synthetic Pathways and Heterocyclic Chemistry A significant area of research involves the development of synthetic methodologies for creating pyrido[3,4-b][1,4]oxazine derivatives. For instance, the synthesis of related compounds has been demonstrated through various strategies, including the exploitation of the Smiles rearrangement and cyclization reactions (Gyeonghyeon Gim et al., 2007). These methodologies underscore the compound's utility in constructing complex heterocyclic frameworks, which are often pursued for their potential biological activities.

Pharmacological Properties and Bioactive Compounds Research into the pharmacological properties of pyrido[3,4-b][1,4]oxazine derivatives has highlighted their potential in drug development. The structural motif of pyrido[3,4-b][1,4]oxazine is found in compounds with valuable pharmacological properties, including anti-inflammatory, analgesic, and antibacterial activities (I. Hermecz, 1998). This suggests that 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine could serve as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

作用機序

The precise mechanism of action for 8-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine depends on its biological context. Researchers have explored its potential as a pharmacological agent, but further studies are needed to elucidate its specific targets and pathways. It may interact with cellular receptors, enzymes, or other biomolecules, leading to physiological effects .

特性

IUPAC Name |

8-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-9-4-6-7(5)10-1-2-11-6/h3-4,10H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSDVIXRHSRWEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CN=CC(=C2N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673652 |

Source

|

| Record name | 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203499-19-7 |

Source

|

| Record name | 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B599037.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)